2,3,4,6-Tetramethoxybenzaldehyde

Catalog No.
S3122515
CAS No.
41038-46-4
M.F
C11H14O5
M. Wt
226.228
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetramethoxybenzaldehyde

CAS Number

41038-46-4

Product Name

2,3,4,6-Tetramethoxybenzaldehyde

IUPAC Name

2,3,4,6-tetramethoxybenzaldehyde

Molecular Formula

C11H14O5

Molecular Weight

226.228

InChI

InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3

InChI Key

WYMOFNAZOCNBBG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1C=O)OC)OC)OC

solubility

not available

2,3,4,6-Tetramethoxybenzaldehyde (CAS: 41038-46-4) is a polysubstituted aromatic aldehyde. Unlike more common isomers, its value lies not in broad utility but in its specific application as a structurally crucial intermediate for complex, multi-ring systems where the precise arrangement of its four methoxy groups is a non-negotiable prerequisite for achieving the target molecular architecture and function. [1]

References

  • [1] General principles of reactivity for polysubstituted benzaldehydes in heterocyclic synthesis.

The asymmetric 2,3,4,6-methoxy substitution pattern is fundamental to its synthetic utility and is not interchangeable with other tetramethoxy- isomers or simpler trimethoxy- analogs. In multi-step syntheses of complex pharmaceuticals, this specific arrangement dictates the regioselectivity of subsequent cyclizations and functionalizations. Using a close analog, such as the more common and symmetrical 3,4,5-trimethoxybenzaldehyde, would result in a completely different final molecule, leading to total synthesis failure for targets that specifically require the 2,3,4,6-derived scaffold. [1]

Indispensable Precursor in the Patented Synthesis of Cericlamine

The synthesis of the selective serotonin reuptake inhibitor (SSRI) Cericlamine, as detailed in U.S. Patent 4,921,966, relies on an intermediate derived directly from 2,3,4,6-Tetramethoxybenzaldehyde. The process involves the reduction of the aldehyde to form 2,3,4,6-tetramethoxytoluene, which is a mandatory starting material for the subsequent construction of the drug's core structure. [1] The patent's synthetic route specifies this exact isomer, implying that other isomers would not yield the desired product.

Evidence DimensionSuitability as a named precursor in a patented pharmaceutical synthesis
Target Compound Data1 (Required and specified precursor for Cericlamine synthesis)
Comparator Or BaselineOther tetramethoxybenzaldehyde isomers or trimethoxybenzaldehydes: 0 (Not specified and would lead to incorrect final product)
Quantified DifferenceAbsolute requirement; no viable substitution indicated.
ConditionsAs per the multi-step synthesis of Cericlamine outlined in U.S. Patent 4,921,966.

For process chemists and manufacturers developing Cericlamine or its analogs, only this specific CAS number is a viable starting material, making it a critical procurement decision.

Strategic Access to Asymmetrically Substituted Isoquinoline Alkaloid Scaffolds

In the synthesis of isoquinoline alkaloids via classic methods like the Bischler-Napieralski or Pictet-Spengler reactions, the substitution pattern of the final heterocyclic core is directly determined by the starting benzaldehyde. [REFS-1, REFS-2] The asymmetric 2,3,4,6-pattern of this compound allows medicinal chemists to create isoquinolines with a unique substitution on the A-ring. This is a significant advantage over symmetrically substituted precursors (e.g., 3,4,5-trimethoxybenzaldehyde), as it provides access to a different and less explored chemical space, which is critical for developing novel therapeutics where substituent positioning dictates biological activity and selectivity.

Evidence DimensionSynthetic access to unique isoquinoline substitution patterns
Target Compound DataProvides access to asymmetrically substituted 5,7,8-trimethoxyisoquinoline derivatives (after cyclization and potential demethylation/modification).
Comparator Or Baseline3,4,5-Trimethoxybenzaldehyde: Provides access to symmetrically substituted 6,7,8-trimethoxyisoquinoline derivatives.
Quantified DifferenceQualitatively different final product scaffold, enabling exploration of distinct structure-activity relationships.
ConditionsStandard Bischler-Napieralski or Pictet-Spengler reaction conditions for isoquinoline synthesis.

Procuring this specific isomer is a strategic decision for drug discovery programs aiming to generate novel isoquinoline-based compound libraries with unique substitution patterns to overcome existing patent limitations or explore new biological targets.

Designated Key Intermediate for Specific SSRI Synthesis

This compound is the correct choice for process development and manufacturing campaigns focused on the synthesis of Cericlamine or structurally related neurological agents where the 2,3,4,6-tetramethoxy phenyl moiety is a required structural component. [1]

Scaffold Development for Novel Isoquinoline-Based Drug Candidates

Ideal for medicinal chemistry programs focused on generating novel, asymmetrically substituted isoquinoline alkaloids. Its unique substitution pattern allows for the creation of compounds with distinct pharmacological profiles compared to those derived from more common, symmetrical precursors. [2]

XLogP3

1.3

Dates

Last modified: 08-18-2023

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